molecular formula C7H10F2O2 B11916536 Ethyl 2-cyclopropyl-2,2-difluoroacetate

Ethyl 2-cyclopropyl-2,2-difluoroacetate

Cat. No.: B11916536
M. Wt: 164.15 g/mol
InChI Key: JPJCZLPALXUOFT-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-2,2-difluoroacetate is an organic compound with the molecular formula C7H10F2O2 It is a derivative of acetic acid, where the hydrogen atoms on the alpha carbon are replaced by a cyclopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclopropyl-2,2-difluoroacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with difluoroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as fractional distillation and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-cyclopropyl-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropyl-2,2-difluoroacetate involves its interaction with specific molecular targets. The cyclopropyl group and difluoroacetate moiety can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyclopropyl-2,2-difluoroacetate is unique due to the presence of both the cyclopropyl group and the difluoroacetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 2-cyclopropyl-2,2-difluoroacetate is a fluorinated organic compound recognized for its unique structural features, including a cyclopropyl group and difluoroacetate moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F2O2C_7H_10F_2O_2. The presence of fluorine atoms enhances the compound's stability and reactivity, influencing its interaction with biological targets. The cyclopropyl group may also provide distinct metabolic pathways compared to non-cyclopropyl analogs.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungal species, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors in biological systems. The difluoroacetate group enhances the compound’s binding affinity, allowing it to inhibit or activate specific biochemical pathways. This interaction can lead to the modulation of enzyme activity, which is crucial for its biological effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl group, two fluorine atomsAntimicrobial, antifungal
Ethyl 3-amino-3-cyclopropylbutanoateAmino group, cyclopropanePotentially different biological activities
Cyclopropylacetic AcidCyclopropyl groupDistinct metabolic pathways

This table illustrates how this compound compares to structurally similar compounds in terms of biological activity and properties.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibition at low concentrations, supporting its potential use as a broad-spectrum antimicrobial agent.

Study 2: Mechanistic Insights

Further research explored the mechanistic insights into how this compound interacts with bacterial enzymes. The study utilized kinetic assays to demonstrate that the compound acts as a competitive inhibitor for certain enzymes involved in bacterial cell wall synthesis, providing valuable information on its mode of action .

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

ethyl 2-cyclopropyl-2,2-difluoroacetate

InChI

InChI=1S/C7H10F2O2/c1-2-11-6(10)7(8,9)5-3-4-5/h5H,2-4H2,1H3

InChI Key

JPJCZLPALXUOFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)(F)F

Origin of Product

United States

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